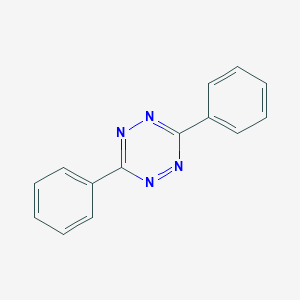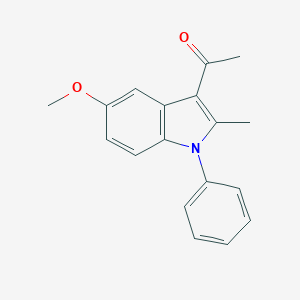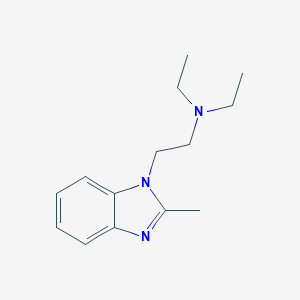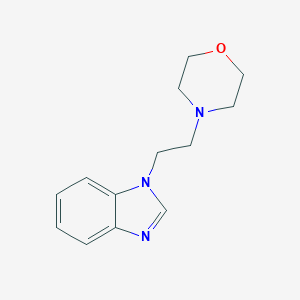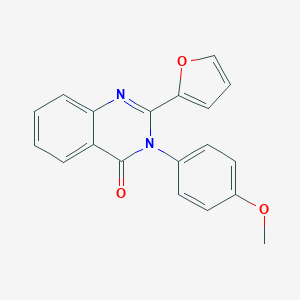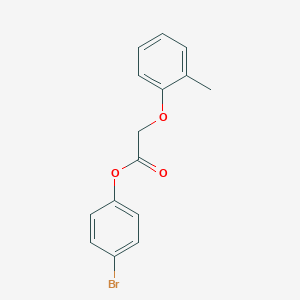
4-Bromophenyl (2-methylphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromophenyl (2-methylphenoxy)acetate is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 4-Bromophenyl (2-methylphenoxy)acetate is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer progression.
Biochemical And Physiological Effects
Studies have shown that 4-Bromophenyl (2-methylphenoxy)acetate can reduce the levels of pro-inflammatory cytokines and reactive oxygen species in vitro and in vivo. It has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-Bromophenyl (2-methylphenoxy)acetate in lab experiments is its ability to selectively target specific enzymes and signaling pathways. This allows for a more targeted approach to studying various biological processes. However, the compound's potential toxicity and limited solubility can pose challenges in certain experimental settings.
Future Directions
There are several future directions for research related to 4-Bromophenyl (2-methylphenoxy)acetate. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully elucidate the mechanism of action and potential therapeutic applications of the compound. Finally, investigations into the compound's potential toxicity and safety profile are necessary for its future development as a drug candidate.
Conclusion:
In conclusion, 4-Bromophenyl (2-methylphenoxy)acetate is a promising compound with potential applications in various fields of scientific research. Its anti-inflammatory, antioxidant, and anticancer properties make it a valuable tool for studying various biological processes. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of 4-Bromophenyl (2-methylphenoxy)acetate involves the reaction of 4-bromophenol with 2-methylphenoxyacetic acid in the presence of a catalyst such as pyridine. This method has been optimized to provide high yields of the compound with minimal by-products.
Scientific Research Applications
4-Bromophenyl (2-methylphenoxy)acetate has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been found to have potential as a drug delivery system due to its ability to penetrate cell membranes.
properties
CAS RN |
62095-47-0 |
|---|---|
Product Name |
4-Bromophenyl (2-methylphenoxy)acetate |
Molecular Formula |
C15H13BrO3 |
Molecular Weight |
321.16 g/mol |
IUPAC Name |
(4-bromophenyl) 2-(2-methylphenoxy)acetate |
InChI |
InChI=1S/C15H13BrO3/c1-11-4-2-3-5-14(11)18-10-15(17)19-13-8-6-12(16)7-9-13/h2-9H,10H2,1H3 |
InChI Key |
QAYOCVFRZVCZGZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)OC2=CC=C(C=C2)Br |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)OC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



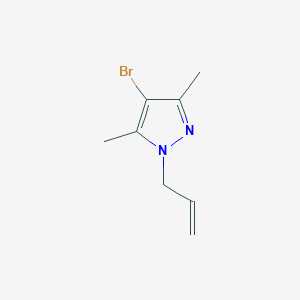
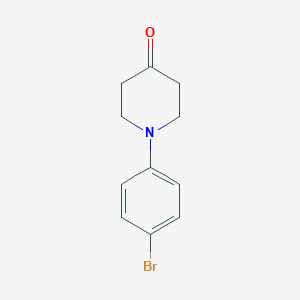
![7-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B188288.png)
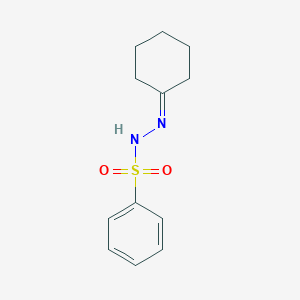
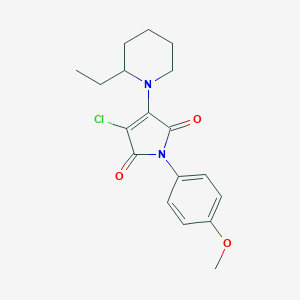
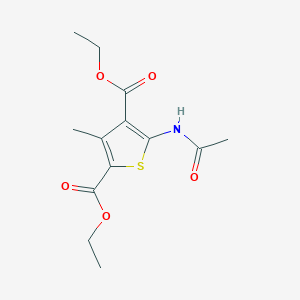
![Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate](/img/structure/B188299.png)
![2,3-bis[(E)-2-phenylethenyl]quinoxaline](/img/structure/B188300.png)
![Benzothiazole, 2,2'-[1,4-butanediylbis(thio)]bis-](/img/structure/B188302.png)
